molecular formula C9H10O3 B14777000 4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

Cat. No.: B14777000
M. Wt: 166.17 g/mol
InChI Key: ZOGVFGATYIFVRS-UHFFFAOYSA-N
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Description

4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.1.0]hexane core fused with a cyclopropane ring, making it an interesting subject of study in organic chemistry due to its high ring strain and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogens or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The high ring strain in its structure makes it highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules or pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid is unique due to its spirocyclic structure, which imparts high ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

InChI

InChI=1S/C9H10O3/c10-4-3-9(1-2-9)7-5(4)6(7)8(11)12/h5-7H,1-3H2,(H,11,12)

InChI Key

ZOGVFGATYIFVRS-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3C2C3C(=O)O

Origin of Product

United States

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